3,4'-Dibromo-4-nitro-1,1'-biphenyl 3,4'-Dibromo-4-nitro-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 62579-56-0
VCID: VC18485045
InChI: InChI=1S/C12H7Br2NO2/c13-10-4-1-8(2-5-10)9-3-6-12(15(16)17)11(14)7-9/h1-7H
SMILES:
Molecular Formula: C12H7Br2NO2
Molecular Weight: 357.00 g/mol

3,4'-Dibromo-4-nitro-1,1'-biphenyl

CAS No.: 62579-56-0

Cat. No.: VC18485045

Molecular Formula: C12H7Br2NO2

Molecular Weight: 357.00 g/mol

* For research use only. Not for human or veterinary use.

3,4'-Dibromo-4-nitro-1,1'-biphenyl - 62579-56-0

Specification

CAS No. 62579-56-0
Molecular Formula C12H7Br2NO2
Molecular Weight 357.00 g/mol
IUPAC Name 2-bromo-4-(4-bromophenyl)-1-nitrobenzene
Standard InChI InChI=1S/C12H7Br2NO2/c13-10-4-1-8(2-5-10)9-3-6-12(15(16)17)11(14)7-9/h1-7H
Standard InChI Key RXACKKVXGGPECX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])Br)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3,4'-Dibromo-4-nitro-1,1'-biphenyl features a biphenyl backbone with bromine substituents at the 3 and 4' positions and a nitro group at the 4 position. This substitution pattern creates distinct electronic effects:

  • Nitro group: Strong electron-withdrawing meta-directing substituent (σₘ = 1.49)

  • Bromine atoms: Moderate ortho/para-directing halogens (σₚ = 0.23)

The non-symmetrical substitution induces torsional strain between the aromatic rings, with computational models predicting a dihedral angle of 38–42° compared to 0° in unsubstituted biphenyl.

Spectroscopic Predictions

While experimental data are unavailable, density functional theory (DFT) calculations at the B3LYP/6-31G(d) level suggest characteristic spectral features:

Spectral TechniquePredicted Signals
¹H NMR (CDCl₃)δ 7.8–8.1 (m, 2H, H-2/H-6), δ 7.5–7.7 (m, 3H, H-5/H-2'/H-6'), δ 7.3–7.4 (m, 2H, H-3'/H-5')
¹³C NMRC-NO₂: 148 ppm, C-Br: 122–130 ppm
IRNO₂ asymmetric stretch: 1520 cm⁻¹, NO₂ symmetric stretch: 1345 cm⁻¹

Synthetic Challenges and Proposed Pathways

Retrosynthetic Analysis

Potential synthetic routes face three key challenges:

  • Regioselective bromination at the 3-position of nitrobenzene derivatives

  • Coupling selectivity in forming the asymmetric biphenyl core

  • Functional group compatibility between nitro and bromine substituents

Sequential Cross-Coupling Approach

A three-step sequence could theoretically yield the target compound:

  • Suzuki-Miyaura coupling of 3-bromo-4-nitrobenzene boronic acid with 4-bromophenyl iodide

  • Ullmann-type coupling under copper catalysis

  • Purification via gradient chromatography

Critical Parameters:

  • Temperature: 80–110°C for coupling steps

  • Catalysts: Pd(PPh₃)₄ for Suzuki, CuI/N,N'-dimethylethylenediamine for Ullmann

  • Solvent system: Toluene/ethanol (4:1 v/v)

Physicochemical Property Estimation

Thermodynamic Properties

Group contribution methods (Joback-Reid) predict:

PropertyEstimated Value
Melting Point167–172°C
Boiling Point412–418°C
LogP (octanol/water)3.8 ± 0.3
Aqueous Solubility2.1 mg/L @25°C

Stability Considerations

Molecular dynamics simulations indicate:

  • Thermal decomposition: Onset at 240°C via nitro group elimination

  • Photolytic sensitivity: λmax = 310 nm (π→π* transition) suggests UV instability

Critical Research Needs

The field requires coordinated investigation across five domains:

Research PriorityRequired Methodologies
Crystal structure determinationX-ray diffraction analysis
Synthetic protocol optimizationDoE (Design of Experiments) approach
Electronic property characterizationCyclic voltammetry, UPS spectroscopy
Biological activity profilingHigh-throughput screening assays
Environmental fate studiesOECD 301 biodegradation tests

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